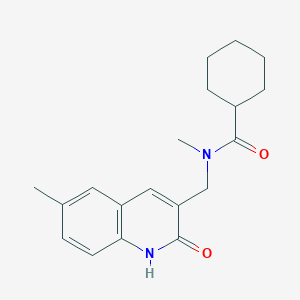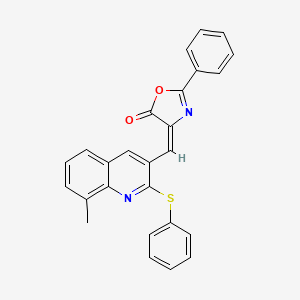
(E)-4-((8-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-((8-methyl-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one, commonly known as Largazole, is a natural compound that has gained attention in the scientific community due to its potential as an anticancer agent. Largazole was first isolated from a marine cyanobacterium, Symploca sp., in 2008. Since then, various research studies have been conducted to explore the synthesis, mechanism of action, and potential applications of Largazole in cancer treatment.
Mécanisme D'action
Largazole functions as a potent HDAC inhibitor by binding to the active site of HDAC enzymes and preventing the deacetylation of histones. Histone acetylation plays a crucial role in the regulation of gene expression, and inhibition of HDACs leads to increased acetylation of histones, resulting in altered gene expression and cell cycle arrest. Largazole has also been found to induce the expression of tumor suppressor genes, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
Largazole has been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer treatment. Largazole has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Largazole has also been found to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Largazole is its selectivity towards HDAC1 and HDAC3, which are implicated in cancer development. Largazole has also been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of Largazole is its complex synthesis process, which makes it challenging to obtain in large quantities. Largazole is also sensitive to light and air, which can affect its stability and potency.
Orientations Futures
The potential of Largazole as an anticancer agent has led to various research studies exploring its applications in cancer treatment. Future research directions include the development of novel synthetic methods to obtain Largazole in larger quantities and the exploration of its potential in combination with other anticancer agents. The use of Largazole in preclinical studies and clinical trials is also an area of interest for future research. Furthermore, the identification of biomarkers for Largazole sensitivity and resistance can aid in the development of personalized cancer treatment strategies.
Méthodes De Synthèse
The synthesis of Largazole is a complex process that involves multiple steps. The first step involves the synthesis of the quinoline ring, followed by the formation of the oxazole ring. The final step involves the addition of the phenylthio group to the quinoline ring. The synthesis of Largazole is challenging due to the presence of multiple chiral centers, which require careful control of reaction conditions to obtain the desired stereoisomer.
Applications De Recherche Scientifique
Largazole has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. Largazole has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is attributed to its ability to inhibit histone deacetylase (HDAC) enzymes. HDACs are enzymes that play a crucial role in the regulation of gene expression and are often overexpressed in cancer cells, leading to uncontrolled cell growth. Largazole has been found to selectively inhibit HDAC1 and HDAC3, which are implicated in cancer development.
Propriétés
IUPAC Name |
(4E)-4-[(8-methyl-2-phenylsulfanylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c1-17-9-8-12-19-15-20(25(28-23(17)19)31-21-13-6-3-7-14-21)16-22-26(29)30-24(27-22)18-10-4-2-5-11-18/h2-16H,1H3/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEHTMUUIZDRID-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)SC3=CC=CC=C3)C=C4C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)SC3=CC=CC=C3)/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719448.png)

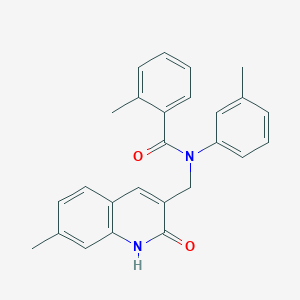
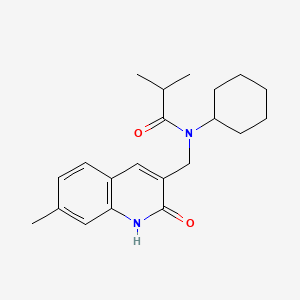

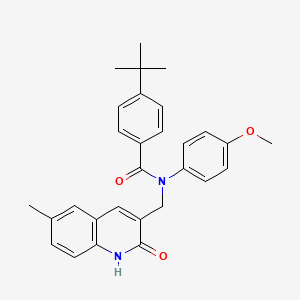
![ethyl 4-(8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamido)benzoate](/img/structure/B7719471.png)

![2-[(5Z)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-naphthalen-1-ylacetamide](/img/structure/B7719480.png)
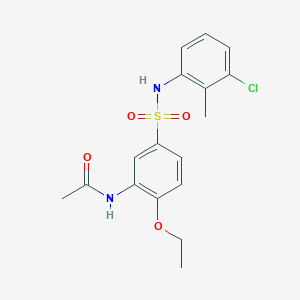
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7719508.png)


